molecular formula C21H20N4O3 B1683978 Entinostat CAS No. 209783-80-2

Entinostat

Katalognummer B1683978
CAS-Nummer: 209783-80-2
Molekulargewicht: 376.4 g/mol
InChI-Schlüssel: INVTYAOGFAGBOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Entinostat, also known as SNDX-275 and MS-275, is a synthetic benzamide derivative histone deacetylase (HDAC) inhibitor . It potently and selectively inhibits class I and IV HDAC enzymes . This action promotes histone hyperacetylation and transcriptional activation of specific genes, with subsequent inhibition of cell proliferation, terminal differentiation, and apoptosis .


Molecular Structure Analysis

The molecular formula of Entinostat is C21H20N4O3 . It is a member of pyridines, a carbamate ester, a substituted aniline, a primary amino compound, and a member of benzamides .


Physical And Chemical Properties Analysis

Entinostat has a molecular weight of 376.4 g/mol . More detailed physical and chemical properties are not provided in the retrieved papers.

Wissenschaftliche Forschungsanwendungen

Application in Small Cell Lung Cancer (SCLC)

  • Scientific Field : Oncology
  • Summary of Application : Entinostat has been used to enhance the efficacy of chemotherapy in SCLC. It works by causing S-phase arrest and decreasing base excision repair .
  • Methods of Application : The efficacy of Entinostat and chemotherapy in SCLC was investigated both in vitro and in vivo. Synergistic drug interactions were calculated based on the HSA model .
  • Results : The combination of Entinostat with either cisplatin, carboplatin, irinotecan, epirubicin, or etoposide led to strong synergy in a subset of resistant SCLC cells. Combination treatment with Entinostat and cisplatin significantly decreased tumor growth in vivo .

Application in Advanced Solid Tumors

  • Scientific Field : Oncology
  • Summary of Application : Entinostat has been used in combination with nivolumab and ipilimumab in advanced solid tumors .
  • Methods of Application : A multicenter phase I clinical trial was conducted combining the histone deacetylase inhibitor Entinostat with nivolumab ± ipilimumab in advanced solid tumors .
  • Results : The combination of Entinostat with nivolumab ± ipilimumab was safe and tolerable with expected rates of immune-related AEs. Preliminary evidence of both clinical efficacy and immune modulation supports further investigation .

Application in HR+/HER2− Metastatic Breast Cancer (MBC)

  • Scientific Field : Oncology
  • Summary of Application : Entinostat has been used in combination with exemestane in Chinese patients with HR+/HER2− MBC .
  • Methods of Application : The study was conducted in a Chinese population with a weekly 5 mg Entinostat dose .
  • Results : Entinostat with exemestane showed reasonable safety, tolerability, and encouraging efficacy in Chinese patients with HR+/HER2− MBC .

Application in HER2+ Breast Tumor Microenvironment

  • Scientific Field : Oncology
  • Summary of Application : Entinostat has been shown to decrease immune suppression and promote antitumor responses in a HER2+ breast tumor microenvironment .
  • Methods of Application : Single-cell RNA sequencing was employed on HER2-overexpressing breast tumors from mice treated with entinostat and immune checkpoint inhibitors (ICIs) to fully characterize changes across multiple cell types within the tumor microenvironment .
  • Results : Treatment with entinostat induced a shift from a protumor to an antitumor tumor microenvironment signature, characterized predominantly by changes in myeloid cells. This suggests that entinostat-induced changes on multiple myeloid cell types reduce immunosuppression and increase antitumor responses, which, in turn, improve sensitivity to ICIs .

Application in Hormone Receptor-Positive Metastatic Breast Cancer (HR+/HER2− MBC)

  • Scientific Field : Oncology
  • Summary of Application : Entinostat has been used in combination with exemestane in Chinese postmenopausal women with HR+/HER2− MBC .
  • Methods of Application : A phase I clinical trial was conducted with a weekly 5 mg Entinostat dose in combination with exemestane .
  • Results : Entinostat with exemestane showed reasonable safety, tolerability, and encouraging efficacy in Chinese patients with HR+/HER2− MBC .

Application in Non-Small Cell Lung Cancer (NSCLC)

  • Scientific Field : Oncology
  • Summary of Application : Entinostat has been demonstrated to synergize with various other agents such as the epidermal growth factor receptor (EGFR) inhibitor erlotinib in NSCLC .
  • Methods of Application : The application of Entinostat in combination with cytotoxic agents in NSCLC has been researched to increase their efficacy and reduce drug resistance .
  • Results : The specific results of this application are not detailed in the source, but the combination of Entinostat with other agents has shown promise in NSCLC treatment .

Application in Immune Editing of Tumor Neoantigens

  • Scientific Field : Oncology
  • Summary of Application : Entinostat has been shown to induce antitumor immune responses through immune editing of tumor neoantigens .
  • Methods of Application : Single-cell RNA sequencing was employed on tumors from mice treated with entinostat and immune checkpoint inhibitors (ICIs) to fully characterize changes across multiple cell types within the tumor microenvironment .
  • Results : Treatment with entinostat induced a shift from a protumor to an antitumor tumor microenvironment signature, characterized predominantly by changes in myeloid cells. This suggests that entinostat-induced changes on multiple myeloid cell types reduce immunosuppression and increase antitumor responses, which, in turn, improve sensitivity to ICIs .

Application in S-phase Arrest and Decreased Base Excision Repair

  • Scientific Field : Oncology
  • Summary of Application : Entinostat has been shown to enhance the efficacy of chemotherapy in small cell lung cancer (SCLC) through S-phase arrest and decreased base excision repair .
  • Methods of Application : The efficacy of Entinostat and chemotherapy in SCLC was investigated both in vitro and in vivo. Synergistic drug interactions were calculated based on the HSA model .
  • Results : The combination of Entinostat with either cisplatin, carboplatin, irinotecan, epirubicin, or etoposide led to strong synergy in a subset of resistant SCLC cells. Combination treatment with Entinostat and cisplatin significantly decreased tumor growth in vivo .

Application in Advanced Bladder Cancer

  • Scientific Field : Oncology
  • Summary of Application : Entinostat has been used in combination with immune-checkpoint inhibitors (ICIs) to enhance long-lasting antitumor efficacy in bladder cancer .
  • Methods of Application : A study was conducted to evaluate the efficacy of the histone deacetylase (HDAC) inhibitor entinostat in combination with clinically relevant chemotherapeutic agents in human SCLC .
  • Results : The vast majority of cell lines demonstrated additive response to dual entinostat and chemotherapy .

Zukünftige Richtungen

Entinostat is currently undergoing clinical trials for treatment of various cancers . Promising preclinical and clinical data exist in hormone-resistant breast cancer . An ECOG-ACRIN Phase III registration study is ongoing in advanced breast cancer . Further investigation of Entinostat in combination with other drugs like nivolumab and ipilimumab is also being conducted .

Eigenschaften

IUPAC Name

pyridin-3-ylmethyl N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c22-18-5-1-2-6-19(18)25-20(26)17-9-7-15(8-10-17)13-24-21(27)28-14-16-4-3-11-23-12-16/h1-12H,13-14,22H2,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVTYAOGFAGBOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CNC(=O)OCC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041068
Record name MS-275
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Entinostat

CAS RN

209783-80-2
Record name Entinostat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209783-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Entinostat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209783802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Entinostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11841
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Entinostat
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=706995
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MS-275
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Entinostat
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ENTINOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZNY4FKK9H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

7.78 g (48 mmole) of N,N′-carbonyldiimidazole were added to a 1,3-dimethyl-2-imidazolidinone (50 g) suspension including 11.45 g (40 mmole) of 4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzoic acid. After stirring at room temperature for 2 hours, 17.30 g (0.16 mole) of 1,2-phenylenediamine were added to the solution. After cooling to 2° C., 9.60 g (0.1 mole) of methanesulfonic acid were added dropwise. After stirring for 2 hours, water was added, and the deposited solid was collected by filtration. Purification was then carried out through silica gel column chromatography to obtain 10.83 g (yield: 72%) of N-(2-aminophenyl)-4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzamide.
[Compound]
Name
N,N′-carbonyldiimidazole
Quantity
7.78 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
11.45 g
Type
reactant
Reaction Step Two
Quantity
17.3 g
Type
reactant
Reaction Step Three
Quantity
9.6 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Entinostat
Reactant of Route 2
Reactant of Route 2
Entinostat
Reactant of Route 3
Reactant of Route 3
Entinostat
Reactant of Route 4
Entinostat
Reactant of Route 5
Entinostat
Reactant of Route 6
Reactant of Route 6
Entinostat

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.